BRD7116 was developed by the Broad Institute of MIT and Harvard as part of a broader initiative to discover small molecules that can selectively inhibit BET proteins. These proteins play crucial roles in regulating oncogenes, making them attractive targets for cancer therapy. The classification of BRD7116 falls under small molecule inhibitors, specifically targeting bromodomain-containing proteins.
The synthesis of BRD7116 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of a core structure through cyclization reactions, followed by various modification steps to introduce functional groups that enhance its biological activity.
Technical details such as reaction conditions (temperature, pressure), catalysts used, and purification methods (e.g., chromatography) are crucial for achieving high yields and purity of BRD7116.
BRD7116 has a complex molecular structure characterized by a bicyclic core with specific substituents that confer its inhibitory properties. The molecular formula is typically represented as CHNO, indicating the presence of nitrogen and oxygen atoms that are integral to its function.
BRD7116 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
These reactions highlight the importance of understanding both synthetic pathways and biological interactions in drug development.
The mechanism of action for BRD7116 primarily involves its role as a BET inhibitor:
Data from various studies indicate that BRD7116 effectively reduces tumor growth in preclinical models, showcasing its potential therapeutic benefits.
BRD7116 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into effective drug delivery systems.
BRD7116 has significant applications in scientific research, particularly in cancer biology:
BRD7116 emerged from structure-based design strategies targeting the Bromodomain and Extra-Terminal (BET) family, particularly focusing on the conserved acetyl-lysine (Kac) binding pocket. This pocket, characterized by a hydrophobic cavity flanked by ZA and BC loops, recognizes histone tails via hydrogen bonding between Kac and conserved asparagine (Asn140 in BRD4) and tyrosine residues. BRD7116’s bis-aryl sulfone core was engineered to mimic this Kac interaction while exploiting structural variations in the ZA loop plasticity across bromodomains [1] [5] [8].
Unlike pan-BET inhibitors (e.g., JQ1), BRD7116’s design prioritized differential selectivity by targeting non-conserved water networks in the binding site. Computational studies revealed that larger halogen substituents (Br, I) on its phenyl rings displace structured water molecules near the "histone binding region," enhancing affinity for BRD4 D1 over BRD2/3 [5] [8]. This approach leveraged:
Table 1: Key Binding Interactions of BRD7116 in BET Bromodomains
Structural Element | Role in BRD7116 Binding | Selectivity Consequence |
---|---|---|
ZA loop (Tyr97) | Water-mediated H-bond | Differential D1 vs. D2 affinity |
BC loop (Asn140) | Direct H-bond acceptor | Pan-BET recognition |
Hydrophobic cavity | Halogen (Br/I) insertion | Displacement of structured waters |
Non-conserved lysine | Induced-fit reorganization | BRD4 D1 specificity |
Systematic SAR studies refined BRD7116’s backbone to optimize binding kinetics. The compound features tetramethylcyclopropane carboxamide termini, chosen for:
Affinity measurements (ITC, fluorescence anisotropy) demonstrated that iodine substitution at the para-position of phenyl rings achieved sub-200 nM EC₅₀ against leukemia stem cells (LSCs), attributable to:
Table 2: Impact of Substituents on BRD7116’s Binding Affinity
R-Group | EC₅₀ (LSCe cells) | ΔG (kcal/mol) | Structured Waters Displaced |
---|---|---|---|
Iodine | 200 nM | -10.2 | 3 |
Bromine | 440 nM | -9.5 | 2 |
Chlorine | 610 nM | -8.9 | 1 |
Trifluoromethyl | 310 nM | -9.1 | 1 |
Notably, smaller groups (e.g., methoxy) eroded affinity due to inadequate cavity penetration and water displacement [5].
BRD7116 (C₂₈H₃₆N₂O₄S; MW 496.66 g/mol; CAS 329059-55-4) is synthesized via a convergent three-step sequence:
Step 1: Sulfonylation of Dichlorodiphenyl SulfoneDichlorodiphenyl sulfone undergoes nucleophilic substitution with 4-aminophenol to yield 4,4'-sulfonyldianiline. This bis-nucleophile core provides symmetrical sites for functionalization [1] [9].
Step 2: Amidation with Tetramethylcyclopropanecarbonyl ChlorideThe aniline termini are acylated with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride under Schotten-Baumann conditions. Critical parameters include:
Step 3: HalogenationElectrophilic iodination/bromination at the phenyl para-positions uses I₂ or Br₂ with AgOTf as a Lewis acid catalyst. This step introduces the critical halogen substituents confirmed to enhance binding [5] [9].
Table 3: Synthetic Pathway for BRD7116
Step | Reaction | Key Reagents/Conditions | Yield |
---|---|---|---|
1 | Nucleophilic substitution | Dichlorodiphenyl sulfone + 4-aminophenol, K₂CO₃, DMF, 80°C | 85% |
2 | Amidation | Tetramethylcyclopropanecarbonyl chloride, NaOH, CH₂Cl₂/H₂O, 0°C | 78% |
3 | Halogenation | I₂ (or Br₂), AgOTf, CHCl₃, 25°C | 92% |
Functional group modifications focused on:
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